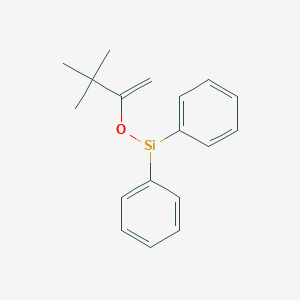
2,3,5,6-Tetrafluoro-4'-methyl-4-(trifluoromethyl)-1,1'-biphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,5,6-Tetrafluoro-4’-methyl-4-(trifluoromethyl)-1,1’-biphenyl: is an organic compound that belongs to the class of fluorinated biphenyls. This compound is characterized by the presence of multiple fluorine atoms and a trifluoromethyl group, which impart unique chemical properties. It is used in various scientific research applications due to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,5,6-Tetrafluoro-4’-methyl-4-(trifluoromethyl)-1,1’-biphenyl typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as fluorinated benzene derivatives.
Coupling Reaction: The biphenyl structure is formed through a coupling reaction, often using palladium-catalyzed cross-coupling reactions like the Suzuki or Stille coupling.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination and coupling reactions, optimized for high yield and purity. The use of continuous flow reactors and advanced purification techniques ensures efficient production.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound is prone to nucleophilic substitution reactions, where fluorine atoms can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in polar solvents such as dimethylformamide.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted biphenyl derivatives.
Applications De Recherche Scientifique
Chemistry:
- Used as a building block in the synthesis of complex organic molecules.
- Employed in the development of new fluorinated materials with unique properties.
Biology:
- Investigated for its potential use in biochemical assays and as a probe in molecular biology studies.
Medicine:
- Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry:
- Utilized in the production of advanced materials, such as liquid crystals and polymers with enhanced properties.
Mécanisme D'action
The mechanism of action of 2,3,5,6-Tetrafluoro-4’-methyl-4-(trifluoromethyl)-1,1’-biphenyl involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other biomolecules, influencing their activity.
Pathways Involved: It may modulate signaling pathways, alter gene expression, or affect cellular processes through its unique chemical structure.
Comparaison Avec Des Composés Similaires
- 2,3,5,6-Tetrafluoro-4-methylbenzylalcohol
- 4-Methyl-2,3,5,6-tetrafluorobenzyl bromide
- 2,3,5,6-Tetrafluoro-4-methylbenzoic acid
Comparison:
- 2,3,5,6-Tetrafluoro-4’-methyl-4-(trifluoromethyl)-1,1’-biphenyl is unique due to the presence of both tetrafluoro and trifluoromethyl groups, which enhance its reactivity and stability compared to other fluorinated biphenyls.
- The trifluoromethyl group imparts additional lipophilicity and electron-withdrawing properties, making it distinct from other similar compounds.
This comprehensive overview highlights the significance and versatility of 2,3,5,6-Tetrafluoro-4’-methyl-4-(trifluoromethyl)-1,1’-biphenyl in various scientific and industrial applications
Propriétés
Numéro CAS |
920264-42-2 |
|---|---|
Formule moléculaire |
C14H7F7 |
Poids moléculaire |
308.19 g/mol |
Nom IUPAC |
1,2,4,5-tetrafluoro-3-(4-methylphenyl)-6-(trifluoromethyl)benzene |
InChI |
InChI=1S/C14H7F7/c1-6-2-4-7(5-3-6)8-10(15)12(17)9(14(19,20)21)13(18)11(8)16/h2-5H,1H3 |
Clé InChI |
NIQCMZUDQFZPMY-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2=C(C(=C(C(=C2F)F)C(F)(F)F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


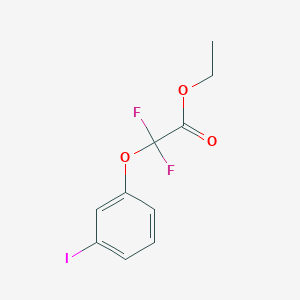
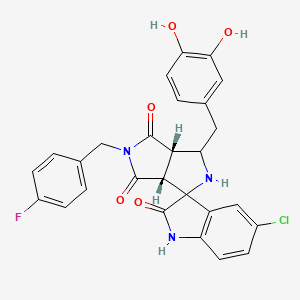

![2-[1-Benzyl-5-(3-methylphenyl)-1H-indol-3-yl]acetamide](/img/structure/B12622815.png)

![3-[5-(4-chloro-2-nitrophenyl)furan-2-yl]-5-(4-chlorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12622829.png)
![4-{[(E)-(3-fluorophenyl)methylidene]amino}-5-(5-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12622832.png)

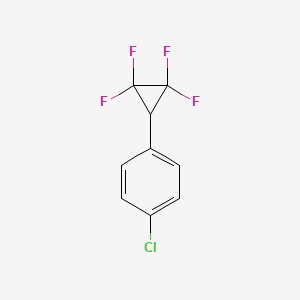
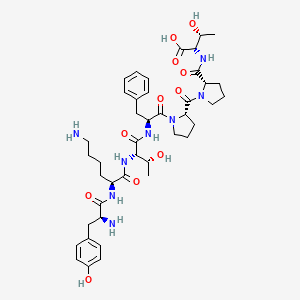
![(Z)-2-cyano-N-(furan-2-ylmethyl)-3-[1-phenyl-3-(3-piperidin-1-ylsulfonylphenyl)pyrazol-4-yl]prop-2-enamide](/img/structure/B12622855.png)
![1-[4-(Benzyloxy)phenyl]-2-[(prop-2-en-1-yl)amino]ethan-1-one](/img/structure/B12622856.png)
